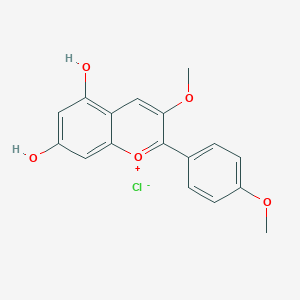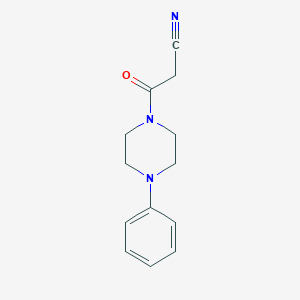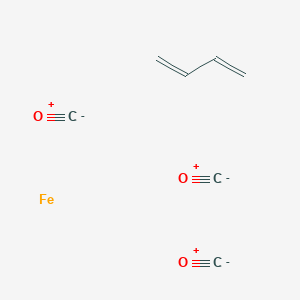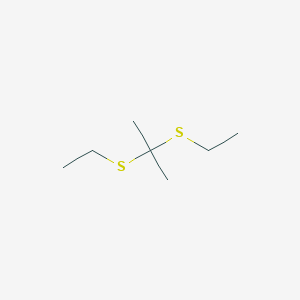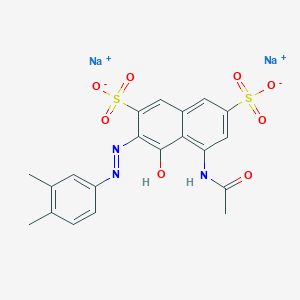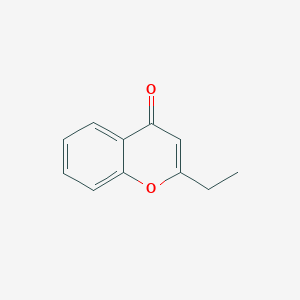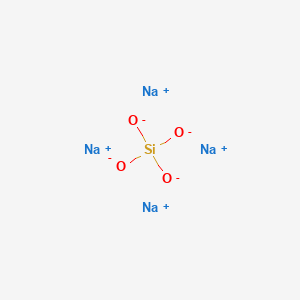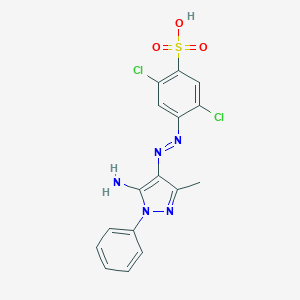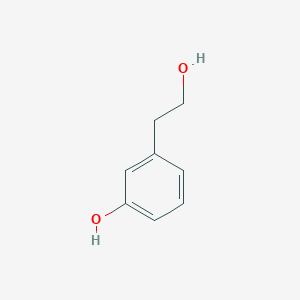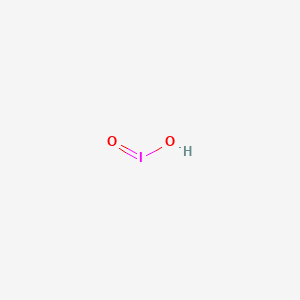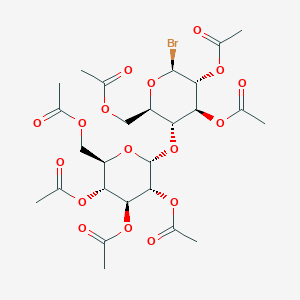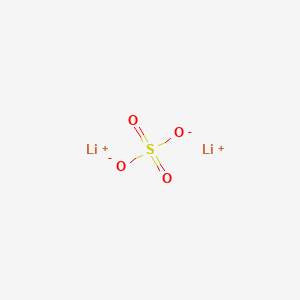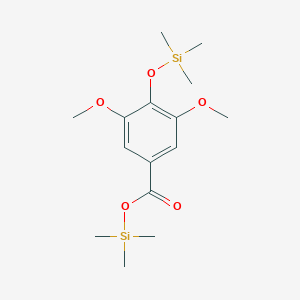
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a protecting group in organic synthesis and its potential as a drug delivery agent. In
Mécanisme D'action
The mechanism of action of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is not fully understood. However, it is believed that the compound acts as a solubilizer, improving the solubility of poorly soluble drugs and facilitating their absorption. Additionally, the compound may act as a protecting group in organic synthesis by selectively protecting functional groups, preventing unwanted reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. However, studies have shown that the compound is well-tolerated and does not exhibit any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is its ability to improve the solubility and bioavailability of poorly soluble drugs. This makes it a promising candidate for drug delivery systems. Additionally, the compound can be used as a protecting group in organic synthesis, allowing for the selective protection of functional groups during chemical reactions. However, one limitation of the compound is that it may not be suitable for all types of drugs, and further research is needed to determine its efficacy for different drug molecules.
Orientations Futures
There are several potential future directions for research on trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. One area of interest is the development of new drug delivery systems using the compound. Additionally, further research is needed to determine the optimal conditions for using the compound as a protecting group in organic synthesis. Finally, there is potential for the compound to be used in other applications, such as in the development of new materials or as a catalyst in chemical reactions.
In conclusion, trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate is a promising compound with potential applications in drug delivery and organic synthesis. While there is still much to be learned about its mechanism of action and potential applications, the compound represents an exciting area of research for the scientific community.
Méthodes De Synthèse
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxy-4-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with trimethylsilyl triflate to obtain the final product.
Applications De Recherche Scientifique
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate has been extensively studied for its potential applications in drug delivery. The compound has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for drug delivery systems. Additionally, the compound has been used as a protecting group in organic synthesis, allowing for the selective protection of functional groups during chemical reactions.
Propriétés
Numéro CAS |
10517-29-0 |
|---|---|
Nom du produit |
Trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate |
Formule moléculaire |
C15H26O5Si2 |
Poids moléculaire |
342.53 g/mol |
Nom IUPAC |
trimethylsilyl 3,5-dimethoxy-4-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C15H26O5Si2/c1-17-12-9-11(15(16)20-22(6,7)8)10-13(18-2)14(12)19-21(3,4)5/h9-10H,1-8H3 |
Clé InChI |
KWOFGVXBWXVAJU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O[Si](C)(C)C)OC)C(=O)O[Si](C)(C)C |
SMILES canonique |
COC1=CC(=CC(=C1O[Si](C)(C)C)OC)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



